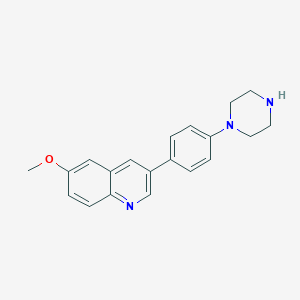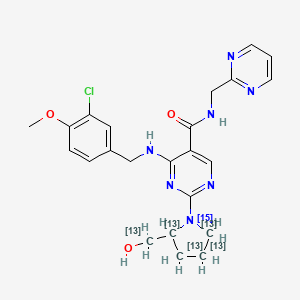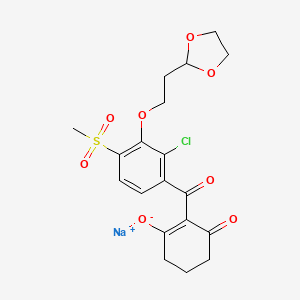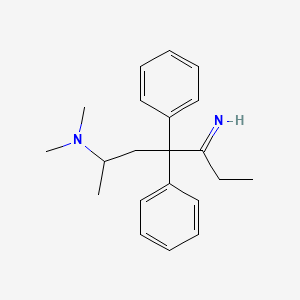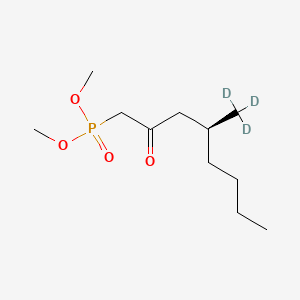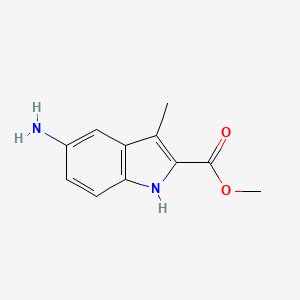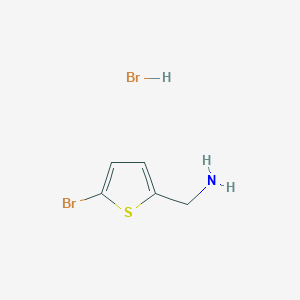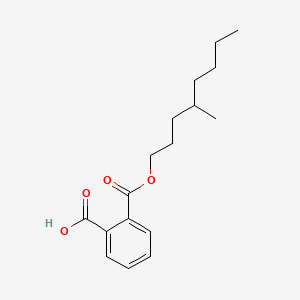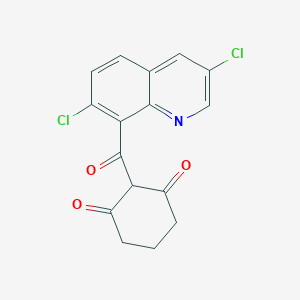
Quintrione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quintrione is a novel pre-emergence herbicide primarily used in rice cultivation. It is known for its selective inhibition of p-hydroxyphenylpyruvate dioxygenase, which regulates hormone levels to control weeds . The chemical formula of this compound is C₁₆H₁₁Cl₂NO₃, and it has a molecular mass of 336.17 .
Métodos De Preparación
The synthesis of quintrione involves the reaction of 3,7-dichloroquinoline-8-carbonyl chloride with cyclohexane-1,3-dione under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product. Industrial production methods may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield .
Análisis De Reacciones Químicas
Quintrione undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form this compound oxide, a reaction that typically requires an oxidizing agent such as potassium permanganate.
Reduction: Reduction of this compound can yield this compound alcohol, using reducing agents like sodium borohydride.
Aplicaciones Científicas De Investigación
Quintrione has several scientific research applications:
Mecanismo De Acción
Quintrione exerts its herbicidal effects by selectively inhibiting the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD). This inhibition disrupts the biosynthesis of carotenoids, leading to the accumulation of toxic intermediates and ultimately causing plant death . The molecular targets include the HPPD enzyme and associated pathways involved in carotenoid biosynthesis .
Comparación Con Compuestos Similares
Quintrione is often compared with other herbicides such as quinclorac and mesotrione:
Quinclorac: Both this compound and quinclorac inhibit plant growth by affecting hormone levels and lipid peroxidation.
Mesotrione: This compound and mesotrione both inhibit HPPD activity, but mesotrione is a more potent inhibitor.
Similar compounds include:
Quinclorac: A selective auxin herbicide used in rice and turfgrass.
Mesotrione: An HPPD inhibitor used in corn and other crops.
This compound’s uniqueness lies in its specific application in rice cultivation and its selective inhibition of HPPD, making it a valuable tool in agricultural weed management .
Propiedades
Número CAS |
1350901-36-8 |
|---|---|
Fórmula molecular |
C16H11Cl2NO3 |
Peso molecular |
336.2 g/mol |
Nombre IUPAC |
2-(3,7-dichloroquinoline-8-carbonyl)cyclohexane-1,3-dione |
InChI |
InChI=1S/C16H11Cl2NO3/c17-9-6-8-4-5-10(18)13(15(8)19-7-9)16(22)14-11(20)2-1-3-12(14)21/h4-7,14H,1-3H2 |
Clave InChI |
SZPMWKUJLQEAEL-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)C(C(=O)C1)C(=O)C2=C(C=CC3=CC(=CN=C32)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


